molecular formula C6H6BrClN2O2 B1381525 3-Bromo-5-nitroaniline hydrochloride CAS No. 1803603-87-3

3-Bromo-5-nitroaniline hydrochloride

Cat. No.: B1381525
CAS No.: 1803603-87-3
M. Wt: 253.48 g/mol
InChI Key: WWMZVSCPLTZIEX-UHFFFAOYSA-N
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Description

3-Bromo-5-nitroaniline hydrochloride is an organic compound with the molecular formula C6H4BrN2O2·HCl. It is characterized by the presence of a bromine atom and a nitro group attached to an aniline derivative. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions, where bromine and nitro groups are introduced into the benzene ring.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions, where a bromine atom is introduced into the aromatic ring followed by nitration.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Processes: Continuous flow reactors are also employed to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Different halogenated and nitro-substituted anilines.

Scientific Research Applications

3-Bromo-5-nitroaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-nitroaniline hydrochloride exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 4-Bromo-2-nitroaniline hydrochloride

  • 2-Bromo-4-nitroaniline hydrochloride

  • 3-Chloro-5-nitroaniline hydrochloride

Uniqueness: 3-Bromo-5-nitroaniline hydrochloride is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications. The presence of both bromine and nitro groups in this particular position affects its chemical behavior and makes it distinct from other similar compounds.

Properties

IUPAC Name

3-bromo-5-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMZVSCPLTZIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-87-3
Record name 3-bromo-5-nitroaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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